![molecular formula C10H11NO2S B14137730 Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate CAS No. 89295-37-4](/img/structure/B14137730.png)
Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate typically involves the reaction of pyridine-2-thiol with methyl 2-bromoacrylate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of pyridine-2-thiol attacks the electrophilic carbon of the bromoacrylate, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the sulfanyl group.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the ester group.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution can involve reagents such as sodium amide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can act as a nucleophile, participating in various biochemical reactions. The ester moiety can undergo hydrolysis, releasing the active pyridine derivative.
Comparison with Similar Compounds
Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate can be compared with other pyridine derivatives, such as:
Methyl 2-{[(pyridin-2-yl)oxy]methyl}prop-2-enoate: Similar structure but with an oxygen atom instead of sulfur.
Methyl 2-{[(pyridin-2-yl)amino]methyl}prop-2-enoate: Contains an amino group instead of a sulfanyl group.
Methyl 2-{[(pyridin-2-yl)carbonyl]methyl}prop-2-enoate: Features a carbonyl group in place of the sulfanyl group.
Properties
CAS No. |
89295-37-4 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
methyl 2-(pyridin-2-ylsulfanylmethyl)prop-2-enoate |
InChI |
InChI=1S/C10H11NO2S/c1-8(10(12)13-2)7-14-9-5-3-4-6-11-9/h3-6H,1,7H2,2H3 |
InChI Key |
XCZICJZDYUHEDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CSC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B14137648.png)
![N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14137652.png)
![Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate](/img/structure/B14137664.png)
![1-[3-(Methylphenylamino)phenyl]ethanone](/img/structure/B14137681.png)
![N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14137686.png)
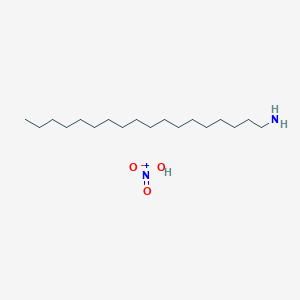
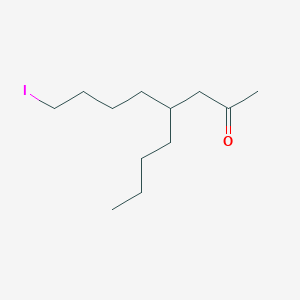
![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)
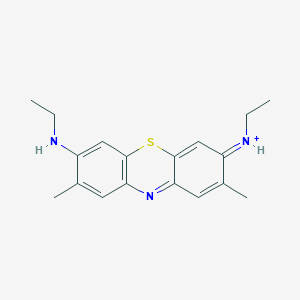
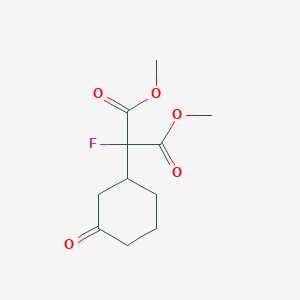
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)
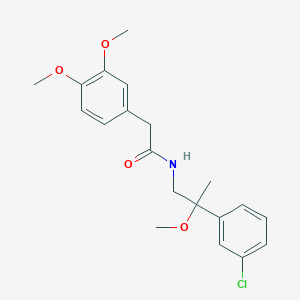
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B14137747.png)
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
